2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine

Description

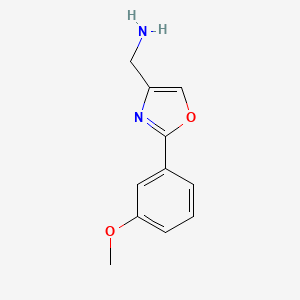

2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine is a heterocyclic organic compound featuring an oxazole core substituted with a 3-methoxyphenyl group at position 2 and a methylamine group at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers unique electronic and steric properties.

Properties

CAS No. |

885273-17-6 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-N-methyl-1,3-oxazol-4-amine |

InChI |

InChI=1S/C11H12N2O2/c1-12-10-7-15-11(13-10)8-4-3-5-9(6-8)14-2/h3-7,12H,1-2H3 |

InChI Key |

OQVVVRPBYLDTFW-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2=NC(=CO2)CN |

Canonical SMILES |

CNC1=COC(=N1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine typically involves the formation of the oxazole ring followed by the introduction of the 3-methoxyphenyl and methylamine groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxybenzaldehyde with an amino acid derivative can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the oxazole ring can produce various amine derivatives .

Scientific Research Applications

2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

2-(2-Chloro-phenyl)-oxazol-4-yl-methylamine (CAS: Not specified)

- Structure : Chlorine replaces the methoxy group at the phenyl ring's ortho position.

- Safety data indicate acute oral toxicity and skin/eye irritation hazards .

- Applications : Chlorinated aromatic compounds are common in agrochemicals and pharmaceuticals due to their stability and bioactivity.

2-(4-Chloro-phenyl)-oxazol-4-yl-methylamine (CAS: 81935-22-0)

- Structure : Chlorine at the para position of the phenyl ring.

- Properties : Similar to the ortho-chloro analog but with distinct steric and electronic effects. Para-substitution often enhances symmetry and crystallinity, which may improve synthetic yields .

2-(3-Bromo-phenyl)-oxazol-4-yl-methylamine hydrochloride (CAS: Not specified)

- Structure : Bromine at the phenyl ring's meta position.

Analogs with Alkyl Substituents

2-(2-Ethyl-phenyl)-oxazol-4-yl-methylamine (CAS: 885273-94-9)

- Structure : Ethyl group at the phenyl ring's ortho position.

- Properties : The electron-donating ethyl group increases hydrophobicity, which may affect solubility and metabolic stability. Molecular weight: 202.25 g/mol .

Thiazole Core Derivatives

C-[2-(3-Methoxy-phenyl)-thiazol-4-yl]-methylamine hydrochloride (CAS: 1263378-79-5)

- Structure : Thiazole core (sulfur replacing oxygen in the heterocycle) with a 3-methoxyphenyl group.

- Properties: Thiazoles are known for antimicrobial and antitumor activities. Molecular weight: 256.75 g/mol (HCl salt) .

Comparative Data Table

Key Findings from Research

- In contrast, halogens (Cl, Br) reduce electron density, favoring interactions with hydrophobic pockets .

- Biological Activity : Thiazole derivatives exhibit broader antimicrobial and antitumor activities compared to oxazoles, likely due to sulfur's role in redox reactions and enzyme inhibition .

- Synthetic Accessibility : Oxazole derivatives are often synthesized via cyclization reactions using reagents like caesium carbonate (), while thiazoles may require sulfur-containing precursors .

Biological Activity

2-(3-Methoxy-phenyl)-oxazol-4-YL-methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism of action for this compound involves interaction with specific enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. Additionally, the methoxyphenyl group can modulate these interactions by providing additional binding sites.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazole rings have shown effectiveness against various bacteria and fungi. A study reported significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa for similar oxazole derivatives .

Analgesic and Anti-inflammatory Effects

Recent studies have highlighted the analgesic and anti-inflammatory potential of oxazole derivatives. One notable study demonstrated that compounds with a methoxy group exhibited promising analgesic activity in writhing tests, suggesting that this compound may similarly influence pain pathways . The anti-inflammatory effects were observed to be comparable to standard treatments like aspirin.

Study 1: Analgesic Activity

In a controlled experiment, researchers evaluated the analgesic effects of various oxazole derivatives including those structurally related to this compound. The results indicated that the presence of a methoxy group significantly enhanced analgesic efficacy compared to non-methoxylated counterparts. The compound was tested using both the writhing test and hot plate test, showing a notable reduction in pain response .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of oxazole derivatives. Compounds were synthesized and screened against common pathogens. The results showed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics . This suggests the potential for developing new antimicrobial agents based on the oxazole scaffold.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.